DL-Cytarabine-13C3 is a stable isotope-labeled derivative of cytarabine, a chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia and other hematological malignancies. The compound is characterized by the incorporation of three carbon-13 isotopes into its molecular structure, which aids in metabolic studies and pharmacokinetic analyses.
DL-Cytarabine-13C3 is synthesized from cytarabine, which is derived from the nucleoside cytidine. Cytarabine itself is produced through chemical synthesis or can be extracted from natural sources, although the latter is less common due to the complexity and low yield of natural extraction methods.
DL-Cytarabine-13C3 belongs to the class of nucleoside analogs. It functions as an antimetabolite, specifically inhibiting DNA synthesis by mimicking the natural nucleoside cytidine. This compound is classified under the broader category of anticancer agents due to its application in chemotherapy.
The synthesis of DL-Cytarabine-13C3 typically involves several steps:
The labeling process often employs techniques such as enzymatic reactions or chemical modifications that selectively incorporate carbon-13 into the desired positions of the cytarabine molecule. The final product is verified for purity and isotopic enrichment using mass spectrometry.
The molecular formula for DL-Cytarabine-13C3 is C9H12N4O4, with specific attention to the positions of carbon-13 isotopes within the structure. The compound retains the core structure of cytarabine, which consists of a pyrimidine ring and a sugar moiety.
DL-Cytarabine-13C3 participates in various chemical reactions typical for nucleoside analogs:
The phosphorylation process involves kinases that catalyze the transfer of phosphate groups from ATP to DL-Cytarabine-13C3. This reaction is crucial for activating the drug's antitumor activity.
DL-Cytarabine-13C3 exerts its therapeutic effects primarily through:
Studies have shown that DL-Cytarabine-13C3 has a significant effect on reducing cell proliferation in acute myeloid leukemia cell lines, demonstrating its potential efficacy in clinical settings.
Relevant data include melting point ranges and stability profiles under various pH conditions, which are critical for formulation development.
DL-Cytarabine-13C3 serves multiple roles in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: